1-(3-Bromo-4-chlorophenyl)ethan-1-amine: Comprehensive NMR and IR Spectroscopic Characterization
1-(3-Bromo-4-chlorophenyl)ethan-1-amine: Comprehensive NMR and IR Spectroscopic Characterization
Executive Summary
1-(3-Bromo-4-chlorophenyl)ethan-1-amine (CAS: 1273609-96-3) is a highly functionalized chiral building block frequently utilized in medicinal chemistry and complex organic synthesis[1]. The presence of a primary amine, a chiral methine center, and an asymmetric di-halogenated phenyl ring (3-bromo, 4-chloro) creates a unique electronic environment. Accurate structural elucidation of this compound requires a rigorous understanding of how inductive (-I) effects, resonance (+M) effects, and heavy-atom spin-orbit coupling dictate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral signatures.
This technical guide provides a self-validating framework for the spectroscopic characterization of 1-(3-bromo-4-chlorophenyl)ethan-1-amine, detailing the causality behind experimental choices and expected analytical outputs based on established empirical rules[2].
Structural & Electronic Causality: The "Why" Behind the Spectra
To interpret the spectra of this molecule, we must first deconstruct its electronic pathways:
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The Di-Halogenated Ring: The chlorine at C4 and bromine at C3 exert competing electron-withdrawing inductive effects (-I) and electron-donating resonance effects (+M). Bromine, being a heavier atom, also introduces significant spin-orbit coupling (the "heavy atom effect"), which anomalously shields the attached C3 carbon in 13 C NMR[2].
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The Chiral Aliphatic Chain: The -CH(NH 2 )CH 3 group is weakly electron-donating (+I). The methine proton (CH) is highly deshielded by the adjacent electronegative nitrogen atom, while the methyl group (CH 3 ) is split into a doublet by the methine proton via 3J spin-spin coupling.
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The Primary Amine: The -NH 2 group is capable of hydrogen bonding. In IR spectroscopy, this manifests as distinct symmetric and asymmetric stretching modes[3]. In NMR, the chemical shift of the -NH 2 protons is highly concentration- and solvent-dependent due to rapid chemical exchange.
Nuclear Magnetic Resonance (NMR) Profiling
1 H NMR Spin-Spin Coupling ( 400 MHz, CDCl 3 )
The 1 H NMR spectrum is defined by distinct aliphatic and aromatic regions[4].
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Aliphatic Region: The methyl protons (CH 3 ) appear as a doublet at ∼1.35 ppm ( 3J=6.5 Hz) due to coupling with the adjacent methine proton. The methine proton (CH) appears as a quartet at ∼4.10 ppm ( 3J=6.5 Hz). The amine protons (-NH 2 ) appear as a broad singlet at ∼1.60 ppm; the broadening is caused by the quadrupolar relaxation of the 14 N nucleus and intermolecular proton exchange.
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Aromatic Region: The ring protons exhibit classic ortho and meta coupling. H5 (ortho to Cl) appears as a doublet at ∼7.38 ppm ( 3J=8.3 Hz). H6 (ortho to the alkyl chain, para to Br) appears as a doublet of doublets at ∼7.22 ppm ( 3J=8.3 Hz, 4J=2.0 Hz). H2 (isolated between the alkyl chain and Br) appears as a fine doublet at ∼7.60 ppm ( 4J=2.0 Hz).
13 C NMR Heavy Atom Effects ( 100 MHz, CDCl 3 )
The 13 C NMR spectrum highlights the stark contrast between the halogens. While C4 (attached to Cl) resonates at ∼133.0 ppm, C3 (attached to Br) is shielded and appears upfield at ∼122.5 ppm. This is a direct result of the heavy-atom effect induced by bromine's large electron cloud[2].
Table 1: Predicted NMR Chemical Shifts & Multiplicities
| Nucleus | Position / Group | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) |
| 1 H | -CH 3 | 1.35 | Doublet (d) | 6.5 |
| 1 H | -NH 2 | 1.60 | Broad Singlet (br s) | N/A (Exchangeable) |
| 1 H | -CH- | 4.10 | Quartet (q) | 6.5 |
| 1 H | Aromatic H6 | 7.22 | Doublet of doublets (dd) | 8.3, 2.0 |
| 1 H | Aromatic H5 | 7.38 | Doublet (d) | 8.3 |
| 1 H | Aromatic H2 | 7.60 | Doublet (d) | 2.0 |
| 13 C | -CH 3 | 25.5 | Singlet | N/A |
| 13 C | -CH- | 50.2 | Singlet | N/A |
| 13 C | Aromatic C3 (C-Br) | 122.5 | Singlet | N/A |
| 13 C | Aromatic C6 | 126.0 | Singlet | N/A |
| 13 C | Aromatic C5 | 130.5 | Singlet | N/A |
| 13 C | Aromatic C2 | 131.0 | Singlet | N/A |
| 13 C | Aromatic C4 (C-Cl) | 133.0 | Singlet | N/A |
| 13 C | Aromatic C1 (C-Alkyl) | 146.5 | Singlet | N/A |
(Note: Values are empirically derived based on Pretsch and Silverstein additivity rules for substituted benzenes in CDCl 3 [2][5].)
Infrared (IR) Spectroscopy Characterization
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the optimal technique for this compound, as it prevents the moisture absorption often seen in KBr pellet preparation, which can mask critical N-H stretching bands[6].
Because 1-(3-bromo-4-chlorophenyl)ethan-1-amine is a primary amine, it possesses two N-H bonds. These bonds vibrate in two distinct modes: asymmetric stretching (where one bond contracts while the other extends) and symmetric stretching (where both bonds extend simultaneously)[3]. This results in a characteristic "double fang" appearance in the 3300−3400 cm −1 region.
Table 2: Key ATR-FTIR Absorption Bands
| Wavenumber (cm −1 ) | Vibrational Mode | Intensity | Structural Correlation |
| ∼3350 | N-H Asymmetric Stretch | Medium | Primary Amine (-NH 2 ) |
| ∼3280 | N-H Symmetric Stretch | Medium | Primary Amine (-NH 2 ) |
| ∼3050 | C-H Stretch (sp 2 ) | Weak | Aromatic Ring |
| ∼2960,2870 | C-H Stretch (sp 3 ) | Strong | Aliphatic Chain (-CH, -CH 3 ) |
| ∼1610 | N-H Bend (Scissoring) | Medium-Strong | Primary Amine (-NH 2 ) |
| ∼1590,1475 | C=C Stretch | Strong | Aromatic Ring |
| ∼1080 | C-N Stretch | Medium | Aliphatic Amine |
| ∼1030 | C-Cl Stretch | Strong | Halogenated Ring |
| ∼650 | C-Br Stretch | Strong | Halogenated Ring |
Experimental Protocols
To ensure data integrity and reproducibility, the following self-validating protocols must be adhered to.
Protocol A: NMR Sample Preparation & Acquisition
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Solvent Selection: Weigh 10−15 mg of 1-(3-bromo-4-chlorophenyl)ethan-1-amine into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl 3 is aprotic and will not exchange with the -NH 2 protons, preserving the amine signal.
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Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity (shimming).
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Acquisition ( 1 H): Set the spectrometer to 400 MHz. Use a standard 30∘ pulse program (zg30) with a relaxation delay (D1) of 2 seconds. Acquire 16 scans.
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Acquisition ( 13 C): Set the spectrometer to 100 MHz. Use a proton-decoupled sequence (zgpg30). Increase the relaxation delay to 3 seconds to account for the slower relaxation times of the quaternary carbons (C1, C3, C4). Acquire a minimum of 512 scans.
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Validation Step: Add a drop of Deuterium Oxide (D 2 O) to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The broad singlet at ∼1.60 ppm will disappear, validating its assignment as the exchangeable -NH 2 protons.
Protocol B: ATR-FTIR Acquisition
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Background Calibration: Clean the diamond ATR crystal with isopropyl alcohol and allow it to dry. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm −1 .
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Sample Application: Place 1−2 mg of the neat compound directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the sample and the crystal. Causality: Intimate contact is required because the evanescent wave penetrates only 0.5 to 2 micrometers into the sample[6].
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Acquisition: Collect the sample spectrum using 32 scans.
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Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, ensuring the relative peak intensities accurately reflect transmission spectra[6].
Spectroscopic Causality Visualization
The following diagram maps the structural features of the molecule directly to their corresponding spectroscopic outputs, illustrating the analytical logic used in this guide.
Spectroscopic causality mapping of 1-(3-Bromo-4-chlorophenyl)ethan-1-amine structural features.
References
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Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Professional URL: [Link]
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Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]
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Different type of amines in FT-IR spectroscopy Source: AnalyzeTest URL:[Link]
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Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles Source: MDPI URL: [Link]
